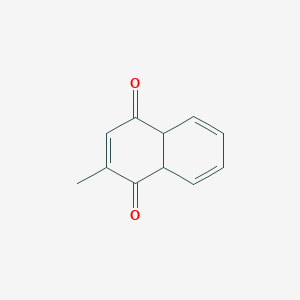
2-Methyl-4a,8a-dihydronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4a,8a-dihydronaphthalene-1,4-dione is an organic compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.196 g/mol . It is a derivative of naphthoquinone and is known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4a,8a-dihydronaphthalene-1,4-dione typically involves the reaction of 2-methylcyclohexanone with butadiene under specific conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4a,8a-dihydronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields.
Scientific Research Applications
2-Methyl-4a,8a-dihydronaphthalene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4a,8a-dihydronaphthalene-1,4-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-4a,8a-dihydronaphthalene-1,4-dione include:
- 1,4-Naphthoquinone
- 2-Methyl-1,4-naphthoquinone
- 6-Hydroxy-2-methyl-4a,8a-dihydronaphthalene-1,4-dione
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
92071-59-5 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methyl-4a,8a-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,8-9H,1H3 |
InChI Key |
QZRRJQAJGNBWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2C=CC=CC2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















